molecular formula C14H12N2O4 B14685776 2-(4-Methylanilino)-4-nitrobenzoic acid CAS No. 26690-12-0

2-(4-Methylanilino)-4-nitrobenzoic acid

Cat. No.: B14685776
CAS No.: 26690-12-0
M. Wt: 272.26 g/mol
InChI Key: ZFHSOCCCCAIOBG-UHFFFAOYSA-N
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Description

2-(4-Methylanilino)-4-nitrobenzoic acid is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a nitro group and a methylanilino group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylanilino)-4-nitrobenzoic acid typically involves the nitration of 4-methylaniline followed by a coupling reaction with benzoic acid derivatives. One common method is the nitration of 4-methylaniline using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group. The resulting nitro compound is then coupled with a benzoic acid derivative under acidic conditions to form the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and coupling reactions using automated reactors and controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylanilino)-4-nitrobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Methylanilino)-4-nitrobenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Methylanilino)-4-nitrobenzoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methylanilino)-4-aminobenzoic acid: A reduced form of the compound with an amino group instead of a nitro group.

    4-(4-Methylanilino)benzoic acid: Lacks the nitro group but retains the methylanilino and benzoic acid moieties.

    2-(4-Methylanilino)-4-chlorobenzoic acid: Contains a chlorine atom instead of a nitro group

Uniqueness

2-(4-Methylanilino)-4-nitrobenzoic acid is unique due to the presence of both a nitro group and a methylanilino group, which confer distinct chemical and biological properties.

Properties

CAS No.

26690-12-0

Molecular Formula

C14H12N2O4

Molecular Weight

272.26 g/mol

IUPAC Name

2-(4-methylanilino)-4-nitrobenzoic acid

InChI

InChI=1S/C14H12N2O4/c1-9-2-4-10(5-3-9)15-13-8-11(16(19)20)6-7-12(13)14(17)18/h2-8,15H,1H3,(H,17,18)

InChI Key

ZFHSOCCCCAIOBG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O

Origin of Product

United States

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